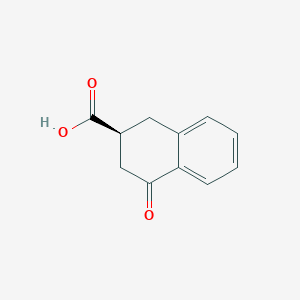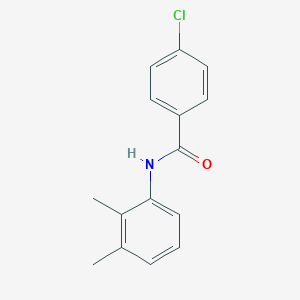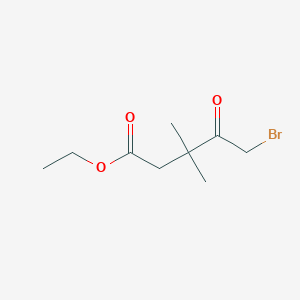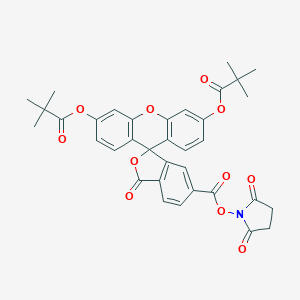
(S)-4-Oxo-1,2,3,4-Tetrahydronaphthalin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in hydrogen bonding, increasing their stability and raising their boiling points .
Synthesis Analysis
Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . The presence of both these polar groups leads to the formation of hydrogen bonds, which can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation . They can also react with bases to form salts .Physical And Chemical Properties Analysis
Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Antioxidative und Pro-oxidative Wirkungen
Neben seinen therapeutischen Anwendungen weist die Verbindung sowohl antioxidative als auch pro-oxidative Wirkungen auf. Forscher untersuchen ihre Auswirkungen auf Redoxzustände in Tumorzellen, die möglicherweise die Strategien zur Krebsbehandlung beeinflussen .
Analytische Methoden und Charakterisierung
Forscher haben verschiedene analytische Methoden entwickelt, um diese Verbindung zu identifizieren, zu trennen und zu quantifizieren. Diese Methoden werden für Flechtenextrakte, Plasma und pharmazeutische Präparate angewendet .
Antivirale Abwehrsysteme
Obwohl dies nicht direkt mit unserer Verbindung zusammenhängt, ist es wichtig, zykliche Nukleotidsignale zu verstehen. CRISPR-Systeme vom Typ III verwenden spezialisierte Polymerasen, um aus ATP zykliche Oligoadenylat (cOA)-Moleküle zu erzeugen. Diese aktivieren zelluläre Abwehrmechanismen gegen Virusinfektionen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)




![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
